molecular formula C22H22N2O3S2 B2658780 2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 898459-14-8

2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2658780
CAS No.: 898459-14-8
M. Wt: 426.55
InChI Key: XHQDCFMKXCYUGV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethylsulfonyl group at the 2-position and a thiazole ring linked to a 5,6,7,8-tetrahydronaphthalene moiety. The thiazole ring provides rigidity and aromaticity, while the tetrahydronaphthalene fragment may enhance lipophilicity and binding to hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)20-10-6-5-9-18(20)21(25)24-22-23-19(14-28-22)17-12-11-15-7-3-4-8-16(15)13-17/h5-6,9-14H,2-4,7-8H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDCFMKXCYUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide, followed by hydrogenation to obtain the tetrahydronaphthalene derivative.

    Formation of the Benzamide Core: The benzamide core is typically formed by reacting benzoyl chloride with an amine.

    Coupling of the Components: The final step involves coupling the thiazole ring, tetrahydronaphthalene moiety, and benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product would be the corresponding sulfone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and benzamide core are often involved in hydrogen bonding and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Oxadiazole Series ()

Compounds 6–13 in –3 share structural similarities with the target molecule but differ in their heterocyclic cores (1,3,4-oxadiazole vs. thiazole) and substituents on the benzamide moiety. Key comparisons include:

Compound ID Core Structure Benzamide Substituent Yield (%) HPLC Purity (%) Key Spectral Features
Target Thiazole 2-(Ethylsulfonyl) N/A N/A Not reported in evidence
6 (Ev2) Oxadiazole 3-(Trifluoromethyl) 15 95.5 ¹H NMR: δ 8.10 (s, 1H, Ar-H); ESI-MS: m/z 489 [M+H]+
7 (Ev2) Oxadiazole 4-Bromo 50 95.3 ¹H NMR: δ 7.85 (d, J=8.4 Hz, 2H); ¹³C NMR: δ 122.5 (C-Br)
8 (Ev2) Oxadiazole 4-Isopropoxy 12 97.9 IR: ν(C=O) 1680 cm⁻¹; ESI-MS: m/z 463 [M+H]+
9 (Ev3) Oxadiazole 3-(Thiomethoxy) 26 >95 ¹H NMR: δ 2.50 (s, 3H, SCH₃); IR: ν(C=S) 1253 cm⁻¹
12 (Ev3) Oxadiazole 4-Methoxy 58 >95 ¹H NMR: δ 3.85 (s, 3H, OCH₃); ESI-MS: m/z 421 [M+H]+

Key Observations :

  • Heterocyclic Core : The thiazole in the target compound may confer greater metabolic stability compared to oxadiazoles, which are prone to hydrolysis under acidic conditions .
  • Substituent Effects : The ethylsulfonyl group in the target compound likely enhances solubility relative to lipophilic groups like bromo (Compound 7) or trifluoromethyl (Compound 6). Electron-donating groups (e.g., methoxy in Compound 12) may reduce electrophilicity compared to the electron-withdrawing sulfonyl group.
  • Synthetic Efficiency: Yields for oxadiazole derivatives vary widely (12–58%), suggesting that substituent choice impacts reaction efficiency.

Triazole Derivatives ()

Compounds 7–9 in feature a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents. While structurally distinct from the target compound, these analogs highlight the role of sulfonyl groups in tautomerism and electronic modulation:

  • Tautomerism: Triazoles 7–9 exist in thione-thiol tautomeric forms, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹) and NMR data .
  • Bioactivity Implications : Sulfonyl groups in both series may interact with polar residues in enzyme active sites, but the rigid thiazole core in the target compound could offer superior target selectivity.

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The tetrahydronaphthalene moiety in the target compound increases hydrophobicity, comparable to the naphthalene-derived substituents in oxadiazole analogs (Compounds 6–13). This property may enhance blood-brain barrier penetration if targeting central nervous system receptors.
  • Enzyme Inhibition Potential: Oxadiazole derivatives in –3 were optimized for Ca²⁺/calmodulin inhibition. The target compound’s ethylsulfonyl group could similarly modulate enzyme interactions by altering charge distribution or hydrogen-bonding capacity .

Biological Activity

The compound 2-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N2O4SC_{25}H_{32}N_{2}O_{4}S with a molecular weight of 456.6 g/mol. The compound features an ethylsulfonyl group and a thiazole moiety linked to a tetrahydronaphthalene structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The thiazole and naphthalene moieties may interact with specific receptors, modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate activity compared to standard antibiotics like streptomycin and isoniazid.

CompoundActivity LevelComparison Drug
This compoundModerateStreptomycin

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The results demonstrate significant cytotoxic effects against glioblastoma cells (LN229), assessed through MTT assays and colony formation tests.

Cell LineIC50 (µM)Efficacy
LN22915High
A54920Moderate
MCF725Moderate

Case Studies

  • Case Study on Glioblastoma : A study published in PMC demonstrated that the compound exhibited a dose-dependent cytotoxic effect on LN229 cells, leading to increased apoptosis as measured by TUNEL assays .
  • Combination Therapy : In another investigation, combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect .

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